molecular formula C14H19NO4 B2489865 2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid CAS No. 1155991-06-2

2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid

Cat. No. B2489865
CAS RN: 1155991-06-2
M. Wt: 265.309
InChI Key: CIOGKEQCFUQKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid, also known as Boc-amino acid, is a type of amino acid derivative that has been widely used in scientific research. This compound has a unique chemical structure that makes it useful in various applications, including drug development, protein synthesis, and peptide chemistry.

Scientific Research Applications

Boronic Acid Derivatives in Medicinal Chemistry

Boronic acids, including this compound, have gained prominence in medicinal chemistry due to their unique reactivity. Researchers explore their potential as enzyme inhibitors, proteasome inhibitors, and anticancer agents. Specifically, (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid may exhibit proteasome inhibition, which could be relevant in cancer therapy .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system and has various targets, including NMDA receptors and Glycine receptors.

Mode of Action

As a glycine derivative , it may interact with its targets in a similar manner to glycine. Glycine acts as an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina. When glycine receptors are activated, chloride ions enter the neuron, resulting in a hyperpolarized membrane potential.

Biochemical Pathways

As a glycine derivative , it may be involved in the same pathways as glycine, such as the glycinergic neurotransmission pathway and the glycine synthesis pathway.

Pharmacokinetics

It is known that the compound is soluble in water and some organic solvents , which may influence its absorption and distribution in the body.

Result of Action

As a glycine derivative , it may have similar effects to glycine, which include inhibitory effects on neuronal activity.

properties

IUPAC Name

2-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-9-14(2,12(16)17)15-13(18)19-10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOGKEQCFUQKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid

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